2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Übersicht
Beschreibung
“2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C23H19N3O3S2 . It is also known by other names such as ICA-121431 . The compound has a molecular weight of 449.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes two phenyl rings, a thiazole ring, and a sulfamoyl group . The InChI string for the compound is "InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has an XLogP3 of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 7 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Blockade of Aberrant Sodium Current in Neurons
ICA-121431 has been used in research to study its effects on neurons. It has been found to normalize action potential threshold and aberrant firing patterns in SCN3A-p.Ile1875Thr iNeurons . This suggests that ICA-121431 could potentially be used in the treatment of neurodevelopmental disorders associated with SCN3A .
Inhibition of NaV1.3 Channels
ICA-121431 is a potent and selective inhibitor of human NaV1.3 channels . This property makes it a valuable tool in research studying the role of these channels in various physiological and pathological processes .
Inhibition of NaV1.1 Channels
In addition to NaV1.3, ICA-121431 also inhibits NaV1.1 channels . This broadens its potential applications in research, particularly in the study of neurological disorders where these channels play a crucial role .
Selectivity Against Other Sodium Channels
ICA-121431 exhibits up to 1,000 fold selectivity against other TTX-sensitive or resistant sodium channels . This selectivity makes it a useful tool in research where specific inhibition of NaV1.3 and NaV1.1 is required .
Interaction with Voltage Sensor Domain and Channel Pore
ICA-121431 targets the extracellular amino acids in S2 and S3 in VSDIV (domain IV voltage sensor), which is essential for Hm1a efficacy . This interaction is crucial for its inhibitory effects on sodium channels .
Inhibition of NaV1.7 Channels
Although not as potent as its effects on NaV1.3 and NaV1.1, ICA-121431 also inhibits NaV1.7 channels . This adds another dimension to its potential applications in research, particularly in the study of pain mechanisms where NaV1.7 channels are implicated .
Wirkmechanismus
Target of Action
ICA-121431 primarily targets the human Nav1.3 and Nav1.1 voltage-gated sodium channels . These channels play fundamental roles in initiating and propagating action potentials, and are involved in numerous physiological processes including neuronal development, hormone secretion, and pain perception .
Mode of Action
ICA-121431 selectively inhibits Nav1.3/Nav1.1 with IC50 at 20nM, which is up to 1000-fold . It preferentially binds to the activated domain IV voltage-sensor . This binding consequently strengthens the Ile-Phe-Met motif binding to its receptor site, stabilizing the channel in an inactivated state . This reveals an allosterically inhibitory mechanism of Nav channels .
Biochemical Pathways
The primary biochemical pathway affected by ICA-121431 is the sodium ion transport pathway. By inhibiting Nav1.3 and Nav1.1 channels, ICA-121431 reduces the influx of sodium ions, which in turn affects the propagation of action potentials in neurons .
Pharmacokinetics
It is known that the compound is a potent and selective inhibitor, suggesting that it likely has good bioavailability .
Result of Action
The inhibition of Nav1.3 and Nav1.1 channels by ICA-121431 results in a reduction in the propagation of action potentials . This can lead to effects such as reduced neuronal excitability and pain perception .
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQNPPONHUJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
CAS RN |
313254-51-2 | |
Record name | 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.